molecular formula C19H25BrN2 B12483350 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine

Cat. No.: B12483350
M. Wt: 361.3 g/mol
InChI Key: FPFAVNASDIGYQB-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring

Preparation Methods

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where nucleophiles replace the bromine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential for significant biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine include:

The uniqueness of this compound lies in its combination of a bicyclic structure with a piperazine ring and a bromobenzyl group, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H25BrN2

Molecular Weight

361.3 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2-bromophenyl)methyl]piperazine

InChI

InChI=1S/C19H25BrN2/c20-19-4-2-1-3-17(19)13-21-7-9-22(10-8-21)14-18-12-15-5-6-16(18)11-15/h1-6,15-16,18H,7-14H2

InChI Key

FPFAVNASDIGYQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC=C4Br

Origin of Product

United States

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